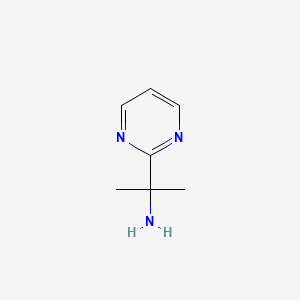

2-(Pyrimidin-2-yl)propan-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

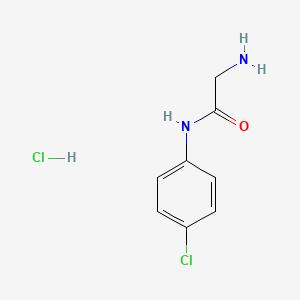

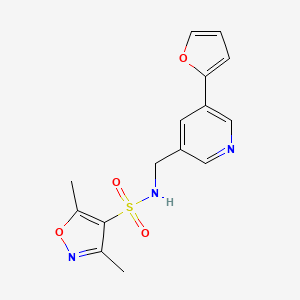

“2-(Pyrimidin-2-yl)propan-2-amine” is a chemical compound with the molecular weight of 173.65 . It is also known as "2-(2-pyrimidinyl)-2-propanamine hydrochloride" . This compound is stored at room temperature and appears as a powder .

Synthesis Analysis

The synthesis of 2-(Pyrimidin-2-yl)propan-2-amine and its derivatives has been explored in several studies . For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) . Another study reported the synthesis of new α-aminoamidines starting from N-protected aminonitriles .Molecular Structure Analysis

The molecular structure of 2-(Pyrimidin-2-yl)propan-2-amine is characterized by the presence of a pyrimidine moiety . The optimal structure of the pyrimidine group was found to be 2-CH3-5-Cl-6-CHF2 . The spatial configuration of the carbon atoms connected to R3 plays an important role in the fungicidal activity of the compound .Physical And Chemical Properties Analysis

2-(Pyrimidin-2-yl)propan-2-amine is a powder that is stored at room temperature . Its InChI Code is "1S/C7H11N3.ClH/c1-7(2,8)6-9-4-3-5-10-6;/h3-5H,8H2,1-2H3;1H" .科学的研究の応用

Anti-Fibrotic Activity

“2-(Pyrimidin-2-yl)propan-2-amine” derivatives have been studied for their potential anti-fibrotic activities. Research has shown that certain derivatives can inhibit the expression of collagen and reduce the content of hydroxyproline in cell culture mediums, indicating a promising avenue for the development of novel anti-fibrotic drugs .

Anticancer Potential

Derivatives of “2-(Pyrimidin-2-yl)propan-2-amine” have been evaluated for their anticancer properties. Studies have focused on their ability to inhibit key enzymes involved in cancer cell proliferation, such as PLK4, a regulator of centriole duplication. Compounds with this core structure have shown potent inhibitory activity and good stability, suggesting their potential as anticancer agents .

Pharmacological Activities

The pyrimidine moiety, central to “2-(Pyrimidin-2-yl)propan-2-amine”, is known for a wide range of pharmacological activities. It has been employed in the design of structures in medicinal chemistry due to its versatility in exhibiting antimicrobial, antiviral, antitumor, and anti-inflammatory properties .

Chemical Biology and Drug Discovery

In chemical biology, “2-(Pyrimidin-2-yl)propan-2-amine” plays a role in the synthesis of heterocyclic compounds with potential biological activities. Its derivatives are used to construct novel compound libraries that are significant in medicinal chemistry and drug discovery, providing a foundation for developing new therapeutic agents .

Synthetic Methods for Heterocyclic Compounds

This compound is utilized in synthetic methods for creating heterocyclic compounds. It serves as a substrate for further transformations, contributing to the efficient synthesis of imidazole and pyrimidine derivatives, which are important building blocks in various chemical syntheses .

Biological Activity Studies

Research into the biological activities of “2-(Pyrimidin-2-yl)propan-2-amine” derivatives has included studies on their antiproliferative effects against various cancer cell lines. These studies help in understanding the relationship between chemical structure and biological activity, guiding the design of new compounds with enhanced therapeutic effects .

Safety and Hazards

The safety information for 2-(Pyrimidin-2-yl)propan-2-amine indicates that it has several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

将来の方向性

The future directions for the research on 2-(Pyrimidin-2-yl)propan-2-amine could involve the development of new efficient antitrypanosomal compounds with less side effects . There is also a great demand for antiplasmodial compounds with alternative mechanism of action . Furthermore, the development of novel heterocyclic compound libraries with potential biological activities is an important component of medicinal chemistry and chemical biology .

特性

IUPAC Name |

2-pyrimidin-2-ylpropan-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-7(2,8)6-9-4-3-5-10-6/h3-5H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMZPOKSWBFKNMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC=CC=N1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Pyrimidin-2-yl)propan-2-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B2858514.png)

![2-fluoro-5-[(4-fluorophenyl)sulfamoyl]benzoic Acid](/img/structure/B2858518.png)

![5-((4-Ethoxyphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2858519.png)

![4-acetyl-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)benzenesulfonamide](/img/structure/B2858521.png)

![(Z)-1-benzyl-3-(((2,4-difluorophenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2858526.png)

![N-mesityl-2-(4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2858528.png)

![3-(3-chloro-4-methylphenyl)-6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2858529.png)

![2-(Methylthio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2858531.png)

![Tert-butyl 8-(2-chloropyrimidine-5-carbonyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B2858535.png)